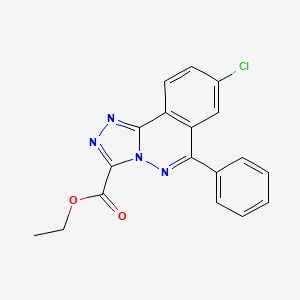
1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine core, with a chloro and phenyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the cyclization of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the triazole ring. This intermediate is then reacted with phthalic anhydride under acidic conditions to form the phthalazine core. The final step involves esterification with ethanol in the presence of a strong acid catalyst to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, particularly those in the central nervous system. The triazole ring is known to interact with GABA_A receptors, enhancing their inhibitory effects and leading to anxiolytic and anticonvulsant activities .
類似化合物との比較
Similar Compounds
Alprazolam: Contains a triazole ring fused to a benzodiazepine core, used as an anxiolytic agent.
Diazepam: Another benzodiazepine derivative with similar anxiolytic and anticonvulsant properties.
Triazolam: A triazole-containing benzodiazepine used for its sedative effects.
Uniqueness
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester is unique due to its phthalazine core, which differentiates it from other triazole-containing compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
生物活性
1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester (CAS No. 87540-82-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring fused to a phthalazine core , with an ethyl ester functional group and specific chloro and phenyl substituents that may enhance its pharmacological properties.
- Molecular Formula : C18H13ClN4O2
- Molecular Weight : 352.774 g/mol
- Density : 1.43 g/cm³
- LogP : 3.77460
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA_A Receptors : The triazole moiety is believed to enhance the inhibitory effects on GABA_A receptors, leading to anxiolytic and anticonvulsant activities.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for various physiological processes .
Biological Activities
Research indicates that derivatives of triazolo-phthalazine compounds exhibit a wide range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolo-phthalazine derivatives:
- A study reported that certain derivatives exhibited moderate to excellent cytotoxicity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. For instance, one derivative showed an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research has indicated that triazolo-phthalazine derivatives can exhibit antibacterial and antifungal activities, although specific data on the ethyl ester variant is limited .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-phthalazine compounds is influenced by their structural modifications:
- Substitutions on the phenyl ring and variations in the ethyl ester group can significantly alter their potency and selectivity against different biological targets .
Key Findings from SAR Studies:
- Electron Donating Groups : Compounds with electron-donating groups generally exhibit enhanced activity.
- Substituent Positioning : The positioning of chloro and phenyl groups plays a critical role in determining the overall bioactivity.
Case Studies
- Positive Inotropic Activity : A study involving substituted benzylpiperazine derivatives demonstrated that certain triazolo-phthalazine compounds exhibited better inotropic effects than the existing drug milrinone in isolated rabbit heart preparations .
- Anticonvulsant Screening : Various derivatives were screened for anticonvulsant activity, showing promising results in enhancing GABAergic transmission which could lead to therapeutic applications in epilepsy treatment.
特性
CAS番号 |
87540-82-7 |
|---|---|
分子式 |
C18H13ClN4O2 |
分子量 |
352.8 g/mol |
IUPAC名 |
ethyl 8-chloro-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-2-25-18(24)17-21-20-16-13-9-8-12(19)10-14(13)15(22-23(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
RPTYOHBNZMHGIH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C2N1N=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















